molecular formula C9H10BrNO B2932760 Acetamide, N-[3-(bromomethyl)phenyl]- CAS No. 90914-80-0

Acetamide, N-[3-(bromomethyl)phenyl]-

Cat. No.: B2932760
CAS No.: 90914-80-0
M. Wt: 228.089
InChI Key: SQPJEZQRARLAHJ-UHFFFAOYSA-N
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Description

Acetamide, N-[3-(bromomethyl)phenyl]-: is an organic compound with the molecular formula C9H10BrNO It is a derivative of acetamide where the acetamide group is substituted with a 3-(bromomethyl)phenyl group

Scientific Research Applications

Acetamide, N-[3-(bromomethyl)phenyl]- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-[3-(bromomethyl)phenyl]- typically involves the bromination of a precursor compound followed by an acetamidation reaction. One common method involves the bromination of 3-methylphenylamine to form 3-(bromomethyl)phenylamine, which is then reacted with acetic anhydride to yield Acetamide, N-[3-(bromomethyl)phenyl]-.

Industrial Production Methods: Industrial production of Acetamide, N-[3-(bromomethyl)phenyl]- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Acetamide, N-[3-(bromomethyl)phenyl]- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: Reduction can lead to the formation of the corresponding amine or other reduced forms.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions typically occur under mild to moderate conditions.

    Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products:

    Substitution Reactions: Products include substituted acetamides with different functional groups replacing the bromine atom.

    Oxidation Reactions: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction Reactions: Reduced forms such as amines.

Mechanism of Action

The mechanism of action of Acetamide, N-[3-(bromomethyl)phenyl]- involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, nucleic acids, or other cellular components, thereby exerting its biological effects.

Comparison with Similar Compounds

  • Acetamide, N-[4-(bromomethyl)phenyl]-
  • Acetamide, N-[2-(bromomethyl)phenyl]-
  • Acetamide, N-[3-(chloromethyl)phenyl]-

Uniqueness: Acetamide, N-[3-(bromomethyl)phenyl]- is unique due to the position of the bromomethyl group on the phenyl ring, which influences its reactivity and interaction with other molecules. This positional isomerism can result in different chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-[3-(bromomethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c1-7(12)11-9-4-2-3-8(5-9)6-10/h2-5H,6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQPJEZQRARLAHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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